molecular formula C7H5BrN2O4 B1284197 1-Bromo-2-methyl-3,4-dinitrobenzene CAS No. 290353-57-0

1-Bromo-2-methyl-3,4-dinitrobenzene

Cat. No.: B1284197
CAS No.: 290353-57-0
M. Wt: 261.03 g/mol
InChI Key: OXYXHHOXCIPFBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-methyl-3,4-dinitrobenzene is an organic compound with the molecular formula C7H5BrN2O4 It is a derivative of benzene, featuring a bromine atom, a methyl group, and two nitro groups as substituents

Preparation Methods

The synthesis of 1-Bromo-2-methyl-3,4-dinitrobenzene typically involves a multi-step process. One common method includes the nitration of 2-bromo-1-methylbenzene, followed by further nitration to introduce the second nitro group. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective introduction of nitro groups . Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

1-Bromo-2-methyl-3,4-dinitrobenzene undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include concentrated acids for nitration, reducing agents for reduction, and nucleophiles for substitution. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

1-Bromo-2-methyl-3,4-dinitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-methyl-3,4-dinitrobenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton to yield the substituted benzene product . The nitro groups on the benzene ring influence the reactivity and orientation of further substitutions.

Comparison with Similar Compounds

1-Bromo-2-methyl-3,4-dinitrobenzene can be compared with other dinitrobenzene derivatives such as:

  • 1,2-Dinitrobenzene
  • 1,3-Dinitrobenzene
  • 1,4-Dinitrobenzene

These compounds share similar structural features but differ in the positions of the nitro groups, which affect their chemical properties and reactivity . The presence of the bromine and methyl groups in this compound makes it unique and influences its specific applications and reactivity patterns.

Properties

IUPAC Name

1-bromo-2-methyl-3,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O4/c1-4-5(8)2-3-6(9(11)12)7(4)10(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYXHHOXCIPFBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30579153
Record name 1-Bromo-2-methyl-3,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290353-57-0
Record name 1-Bromo-2-methyl-3,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a cold (0° C.) solution of 2-bromo-6-nitrotoluene (43.2 g, 0.2 mol) in con H2SO4 (600 mL) was added HNO3 (37 g, 0.24 mol) in small portions with efficient agitation while maintaining the temperature at 0-10° C. The reaction mixture was allowed to slowly warm to RT with stirring overnight then poured into crushed ice (1600 g). The solid was collected by filtration, thoroughly washed with water and dried in air. The crude material was recrystallised from EtOAc/hexanes to afford 40 g (77%) of 1-bromo-2-methyl-3,4-dinitrobenzene (154) as a pale white solid: MS (ESI) m/z=262 [M+1]+.
Quantity
43.2 g
Type
reactant
Reaction Step One
Name
Quantity
37 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1600 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The title compound was prepared by an adaptation of the procedure described by Mundla, S. R. (Tetrahedron Lett. 2000, 41, 4277-4279). 2-Bromo-6-nitrotoluene (1.09 g, 5.05 mmol) was placed in a 50 mL round-bottom flask equipped with a magnetic stir bar. Conc. H2SO4 (10 mL) was added, and the solid was allowed to dissolve. The reaction was cooled in an ice bath, and fuming nitric acid (1.5 eq., 0.340 mL, 7.57 mmol) was added dropwise via syringe at a rate such that the temperature of the mixture remained below 10° C. After completion of the addition, the reaction was allowed to warm to RT and stir for 2 h. The reaction mixture was poured into crushed ice, and the precipitate was isolated by filtration. The solid was washed with water (30 mL) and allowed to air dry. The crude product was purified by column chromatography using a 40-g SiO2 pre-packed column eluting with EtOAc/hexanes, 0:1 to 1:4, v/v over 30 min, yielding 879 mg (67%) of the title compound. 1H-NMR (400 MHz, CDCl3) δ: 7.97 (d, J=8.8 Hz, 1H), 7.91 (d, J=8.8 Hz, 1H), 2.45 (s, 3H).
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-methyl-3,4-dinitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-methyl-3,4-dinitrobenzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-2-methyl-3,4-dinitrobenzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-2-methyl-3,4-dinitrobenzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-2-methyl-3,4-dinitrobenzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-2-methyl-3,4-dinitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.